N-tert-butyl-2-phenylethanesulfonamide
CAS No.: 89557-07-3
Cat. No.: VC13435003
Molecular Formula: C12H19NO2S
Molecular Weight: 241.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89557-07-3 |
|---|---|
| Molecular Formula | C12H19NO2S |
| Molecular Weight | 241.35 g/mol |
| IUPAC Name | N-tert-butyl-2-phenylethanesulfonamide |
| Standard InChI | InChI=1S/C12H19NO2S/c1-12(2,3)13-16(14,15)10-9-11-7-5-4-6-8-11/h4-8,13H,9-10H2,1-3H3 |
| Standard InChI Key | OAVQPVISHKLWRS-UHFFFAOYSA-N |
| SMILES | CC(C)(C)NS(=O)(=O)CCC1=CC=CC=C1 |
| Canonical SMILES | CC(C)(C)NS(=O)(=O)CCC1=CC=CC=C1 |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
N-tert-Butyl-2-phenylethanesulfonamide consists of a sulfonamide core (-SO2NH-) with a tert-butyl group (-C(CH3)3) bonded to the nitrogen atom and a 2-phenylethyl group (-CH2CH2C6H5) attached to the sulfur atom. The IUPAC name derives from this arrangement, emphasizing the substitution pattern .
The molecular formula is C12H17NO2S, with a molecular weight of 239.34 g/mol (calculated using atomic masses: C=12.01, H=1.01, N=14.01, O=16.00, S=32.07). Key structural features include:
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Sulfonamide group: Imparts polarity and hydrogen-bonding capacity.
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tert-Butyl substituent: Introduces steric bulk, influencing reactivity and solubility.
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2-Phenylethyl chain: Provides aromatic character and hydrophobic interactions.
Spectroscopic Data
While direct spectral data for N-tert-butyl-2-phenylethanesulfonamide are unavailable, analogs suggest characteristic peaks:
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IR Spectroscopy: S=O asymmetric stretch (~1350 cm⁻¹), S=O symmetric stretch (~1150 cm⁻¹), and N-H stretch (~3300 cm⁻¹) .
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NMR:
Synthesis and Reaction Mechanisms
General Synthetic Routes
The synthesis of N-tert-butyl sulfonamides typically involves the reaction of sulfonamide precursors with tert-butylating agents. A representative method, adapted from the synthesis of N-tert-butyl benzene sulfonamide, is outlined below :
Stepwise Procedure
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Reagents:
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2-Phenylethanesulfonamide (1.0 equiv)
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tert-Butyl acrylate (1.2 equiv)
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Hafnium tetrachloride (HfCl4, 3 mol%)
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Solvent: N-methylpyrrolidone (NMP)
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Conditions:
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Temperature: 150°C
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Reaction time: Monitored via HPLC until sulfonamide depletion.
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Workup:
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Cool to room temperature.
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Filter insoluble residues.
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Remove solvent under reduced pressure.
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This method achieves yields >95% for analogous compounds, with purity ≥98% .
Mechanistic Insights
The reaction proceeds via electrophilic substitution, where HfCl4 catalyzes the generation of tert-butyl cations from tert-butyl acrylate. The sulfonamide nitrogen acts as a nucleophile, attacking the electrophilic tert-butyl group. Steric hindrance from the tert-butyl moiety and electronic effects of the sulfonamide influence reaction efficiency .
Physicochemical Properties
Thermal and Solubility Characteristics
| Property | Value/Range | Method/Source |
|---|---|---|
| Melting Point | 125–130°C | Estimated from analogs |
| Water Solubility | <1 mg/mL (25°C) | Calculated (LogP ≈ 3.2) |
| Partition Coefficient (LogP) | 3.2 ± 0.3 | ACD/Labs Percepta |
The tert-butyl group enhances lipophilicity, reducing aqueous solubility but improving compatibility with organic matrices .
Applications and Industrial Relevance
Pharmaceutical Intermediate
Sulfonamides with tert-butyl groups are pivotal in drug discovery. For example, macitentan, a dual endothelin receptor antagonist, shares structural motifs with N-tert-butyl-2-phenylethanesulfonamide . Key attributes include:
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Receptor binding: Sulfonamide groups facilitate hydrogen bonding with biological targets.
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Metabolic stability: The tert-butyl group resists oxidative degradation, prolonging half-life .
Polymer Chemistry
N-tert-Butyl acrylamide derivatives are used in:
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Thermosensitive polymers: Lower critical solution temperature (LCST) behavior for drug delivery systems.
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Crosslinking agents: Enhance mechanical strength in hydrogels .
Industrial Processes
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